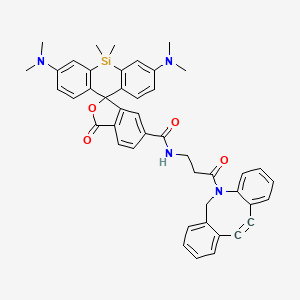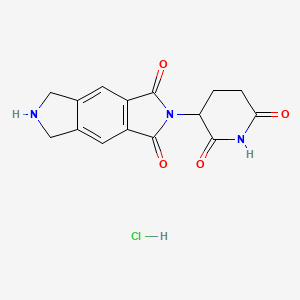
Androgen receptor degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androgen receptor degrader-1 is a novel compound designed to target and degrade the androgen receptor, a key driver in the progression of prostate cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of androgen receptor degrader-1 involves multiple steps, including the formation of a bifunctional molecule that can bind to both the androgen receptor and an E3 ubiquitin ligase. The key steps include:
Formation of the ligand-binding domain: This involves the synthesis of a molecule that can specifically bind to the androgen receptor.
Linker attachment: A linker molecule is attached to the ligand-binding domain to connect it to the E3 ubiquitin ligase ligand.
E3 ubiquitin ligase ligand synthesis: This involves the synthesis of a molecule that can recruit the E3 ubiquitin ligase, which is responsible for tagging the androgen receptor for degradation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch processing: Large quantities of the starting materials are processed in batches to produce the final compound.
Purification: The compound is purified using techniques such as chromatography to remove any impurities.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Androgen receptor degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of the compound, while reduction may yield reduced forms .
Applications De Recherche Scientifique
Androgen receptor degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of androgen receptors and the effects of this degradation on cellular processes.
Biology: Employed in research to understand the role of androgen receptors in various biological pathways and diseases.
Medicine: Investigated as a potential therapeutic agent for the treatment of prostate cancer and other androgen receptor-related diseases.
Industry: Utilized in the development of new drugs and therapies targeting the androgen receptor .
Mécanisme D'action
Androgen receptor degrader-1 exerts its effects by binding to the androgen receptor and recruiting an E3 ubiquitin ligase. This leads to the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. The degradation of the androgen receptor results in the inhibition of androgen receptor signaling, which is crucial for the growth and survival of prostate cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enzalutamide: A nonsteroidal antiandrogen that inhibits androgen receptor signaling but does not promote degradation.
Apalutamide: Another nonsteroidal antiandrogen with a similar mechanism of action to enzalutamide.
Darolutamide: A nonsteroidal antiandrogen that also inhibits androgen receptor signaling .
Uniqueness
Androgen receptor degrader-1 is unique in its ability to promote the degradation of the androgen receptor, rather than merely inhibiting its activity. This dual mechanism of action makes it a promising candidate for overcoming resistance to traditional antiandrogen therapies .
Propriétés
Formule moléculaire |
C15H14ClN3O4 |
|---|---|
Poids moléculaire |
335.74 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[3,4-f]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H13N3O4.ClH/c19-12-2-1-11(13(20)17-12)18-14(21)9-3-7-5-16-6-8(7)4-10(9)15(18)22;/h3-4,11,16H,1-2,5-6H2,(H,17,19,20);1H |
Clé InChI |
MWGHESOKTPIODS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C4CNCC4=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


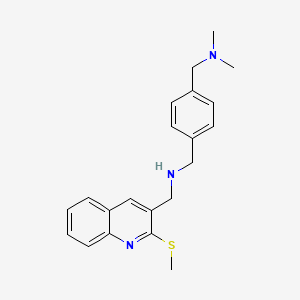
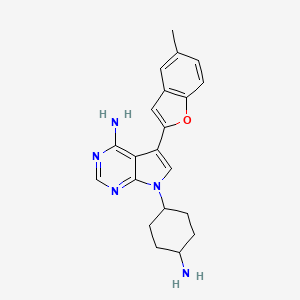
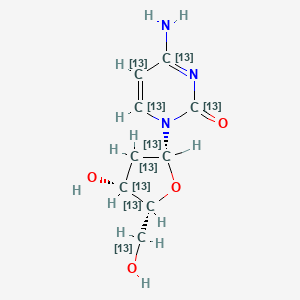
![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)
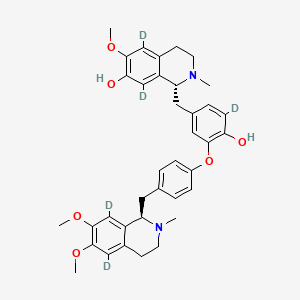
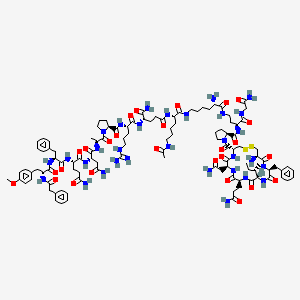
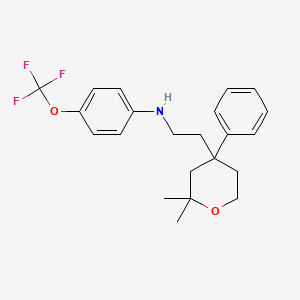
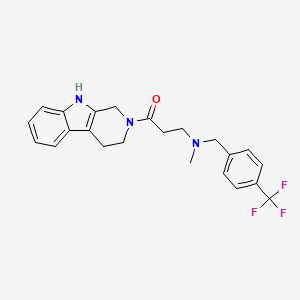
![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)
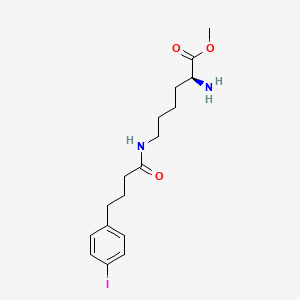
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)
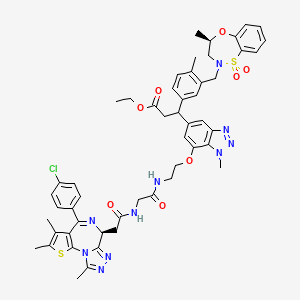
![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)
